N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Overview
Description
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound with the molecular formula C18H22BrNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO.BrH/c1-20-16-9-4-6-14 (12-16)13-19-18-11-5-8-15-7-2-3-10-17 (15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 348.28 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Alternative Synthesis Approaches : A study by Öztaşkın et al. (2011) reported an alternative method to synthesize a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which could offer insights into synthesizing N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide.
Chemical Modifications and Derivatives : The work of Yamashita et al. (1993) on the photoaminations of certain compounds to create amines and amine derivatives provides a foundation for understanding the synthesis of complex amines, including the subject compound.
Chemoenzymatic Synthesis : Orsini et al. (2002) and (2005) conducted studies on the chemoenzymatic synthesis of various 2-aminotetralins and 1-amino-2-hydroxytetrahydronaphthalene, which are structurally related to the target compound. These studies (Orsini et al., 2002); (Orsini et al., 2005) might offer insights into the synthesis of this compound.
Potential Biological Activities
Exploring Antioxidant Activities : Yamauchi et al. (2005) explored the antioxidant activities of various phenolic compounds, including those with 4-hydroxy-3-methoxybenzyl groups. This research (Yamauchi et al., 2005) could provide a basis for investigating the antioxidant potential of the target compound.
Complexation with Lanthanide Ions : Liu et al. (1993) discussed the synthesis and characterization of N4O3 amine phenol ligands, involving 2-hydroxy-3-methoxybenzyl groups, and their lanthanide complexes. These studies (Liu et al., 1993) may be relevant in understanding the coordination chemistry of the target compound.
Insights into Molecular Structure and Activity : Genç et al. (2013) explored the synthesis and antihistaminic action of a compound structurally similar to the target molecule. This research (Genç et al., 2013) can offer insights into how structural features influence biological activity.
Educational Applications in Organic Chemistry : Touchette (2006) detailed an experiment involving the synthesis of a related compound, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, highlighting its application in teaching organic chemistry synthesis techniques. This approach (Touchette, 2006) might be useful for educational demonstrations involving the synthesis of this compound.
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), and 2-arachidonoylglycerol (2-AG) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found that the absorption and elimination rate of this compound were slow, and it displayed a lung targeting property .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This could potentially provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTBDLHQCOTCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.